1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester
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Overview
Description
1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester is a chemical compound with the molecular formula C12H20O2S2 and a molecular weight of 260.42 g/mol . This compound is characterized by its unique spiro structure, which includes two sulfur atoms and an ester functional group. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester typically involves the reaction of a suitable spiro precursor with ethyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Chemical Reactions Analysis
1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester involves its interaction with molecular targets through its sulfur atoms and ester group. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity . The specific pathways involved depend on the context of its use, such as in biochemical studies or drug development .
Comparison with Similar Compounds
1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester can be compared with other spiro compounds, such as:
1,3-Dioxane Spiro Compounds: These compounds have oxygen atoms in their spiro rings and exhibit different reactivity and properties compared to sulfur-containing spiro compounds.
1,3-Dithiane Spiro Compounds: Similar to this compound, these compounds contain sulfur atoms but differ in their specific ring structures and functional groups.
1,3-Oxathiane Spiro Compounds: These compounds contain both oxygen and sulfur atoms in their spiro rings, offering a unique set of chemical properties.
Properties
IUPAC Name |
ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2S2/c1-2-14-11(13)10-4-6-12(7-5-10)15-8-3-9-16-12/h10H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVPUNJOSNFSMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)SCCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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